molecular formula C16H7F6N5O6 B2594132 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one CAS No. 339018-19-8

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one

Cat. No. B2594132
CAS RN: 339018-19-8
M. Wt: 479.251
InChI Key: DQSBRTLBMJHWAC-UHFFFAOYSA-N
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Description

2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H7F6N5O6 and its molecular weight is 479.251. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Trifluoromethoxylation

  • The development of an isolable pyridinium trifluoromethoxide salt from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene has been reported. This salt serves as an effective source for SN2 reactions, facilitating the formation of trifluoromethyl ethers, which is crucial for introducing trifluoromethoxy groups into various molecules (Duran-Camacho et al., 2021).

Thermal Stability and Acoustic Fingerprint Spectra of Energetic 1,2,4-Triazoles

  • Research on the thermal stability of newly synthesized nitro-rich 1,2,4-triazoles has shown that the bond lengths of chemical substituents significantly affect their thermal decomposition and acoustic fingerprint spectra. These findings are important for the application of such compounds in propellants and explosives for rocket fuels (Rao et al., 2016).

Trifluoromethyl Sulfones and Perfluoroalkanesulfonamides

  • The synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from intermediates demonstrates the versatility of azole compounds in creating sulfones and sulfonamides, expanding the utility of such structures in chemical synthesis (Meshcheryakov & Shainyan, 2004).

Microwave-Assisted Synthesis of Novel 1,2,4-Triazol-3-ones

  • A study introduced a microwave-assisted method for synthesizing novel 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones, highlighting their potential applications in various fields, including material science and pharmaceutical chemistry (Özil et al., 2010).

Synthesis of Hydrogen-Free Oxidizers

  • The synthesis of 5,5'-dinitro-2,2'-bis(polynitromethyl)-bi(1,2,3(4)-triazoles) presents an approach to creating hydrogen-free oxidizers. Such compounds are of interest for designing high-energy materials due to their high density and thermal stability, which are critical attributes for explosives and propellants (Semenov et al., 2017).

properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F6N5O6/c17-15(18,19)8-5-11(26(29)30)13(12(6-8)27(31)32)25-14(28)24(7-23-25)9-1-3-10(4-2-9)33-16(20,21)22/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBRTLBMJHWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F6N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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